1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate is a heterocyclic compound featuring a benzo[d]thiazole core linked to an azetidine ring and a benzylthio-acetate moiety. The benzo[d]thiazole group is a privileged scaffold in medicinal chemistry, known for its diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-benzylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-18(13-24-12-14-6-2-1-3-7-14)23-15-10-21(11-15)19-20-16-8-4-5-9-17(16)25-19/h1-9,15H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDMCJUQJFZUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CSCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via the cyclization of a β-amino alcohol or β-amino halide precursor.
Coupling of the Benzo[d]thiazole and Azetidine Rings: This step involves the formation of a carbon-nitrogen bond between the benzo[d]thiazole and azetidine rings, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Benzylthioacetate Moiety: The final step involves the esterification of the azetidine nitrogen with benzylthioacetic acid, using a suitable esterification reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzo[d]thiazole ring can be reduced to a dihydrobenzo[d]thiazole using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
The compound is known for its antimicrobial , antitumor , and anti-inflammatory properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate demonstrate activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | TBD |
Antitumor Activity
The antitumor potential of related compounds has been extensively studied. For instance, certain benzothiazole derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro. The structural characteristics of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate suggest it may also possess similar effects.
Synthesis and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate typically involves multiple steps:
- Formation of the Benzo[d]thiazole Ring : Achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
- Synthesis of the Azetidine Ring : This can be synthesized via the cyclization of a β-amino alcohol or β-amino halide precursor.
- Coupling of the Rings : Involves forming a carbon-nitrogen bond between the benzo[d]thiazole and azetidine rings using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent in treating various diseases:
- Cancer : Its structural features suggest it may inhibit tumor growth and proliferation.
- Infectious Diseases : Investigated for its antiviral properties, particularly against emerging viral pathogens.
Case Studies
Recent studies have highlighted the dual activity of benzothiazole derivatives as inhibitors for enzymes involved in neurodegenerative diseases. For example, compounds similar to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate have shown promise as inhibitors of amyloid-beta binding alcohol dehydrogenase, which is linked to Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate depends on its specific application:
Antimicrobial Activity: It may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate and related benzo[d]thiazole derivatives:
Key Observations:
Structural Variations and Bioactivity: The target compound shares the benzo[d]thiazole core with all analogs but differs in substituents. The azetidine ring may confer improved metabolic stability compared to morpholino (in 3la) or triazole (in Compound 3) groups due to its smaller size and rigidity .
Bulky groups (e.g., naphthalenyl in 8d) reduce yields (20%), whereas simpler substituents (e.g., phenethylthio in 8c) favor higher yields .
The target compound’s azetidine and benzylthio groups may synergize to enhance selectivity or potency in similar applications. Compound 3 () highlights the role of nitro and amino groups in enabling further derivatization, a strategy that could apply to the target compound for optimizing pharmacokinetics .
Computational Insights :
- Density-functional theory (DFT) studies () suggest that exact exchange and correlation-energy functionals could model the electronic properties of the target compound’s benzo[d]thiazole core, aiding in predicting reactivity and binding interactions .
Biological Activity
The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate is a member of a class of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Molecular Formula
- Chemical Formula : C₁₃H₁₃N₃OS₂
- Molecular Weight : 281.38 g/mol
Structural Characteristics
The compound features a benzo[d]thiazole moiety, which is known for its biological significance, particularly in medicinal chemistry. The azetidine ring contributes to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Organisms | MIC (µg/mL) |
|---|---|---|---|
| 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate | Antimicrobial | E. coli, S. aureus | TBD |
Antitumor Activity
The antitumor potential of related compounds has been extensively studied. For example, certain benzimidazole and benzothiazole derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro.
Case Study: Antitumor Evaluation
In a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), several compounds demonstrated significant cytotoxic effects. The following table summarizes the IC50 values of some related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 6.26 ± 0.33 |
| Compound B | HCC827 | 6.48 ± 0.11 |
| Compound C | NCI-H358 | 20.46 ± 8.63 |
These findings suggest that modifications to the structure can enhance antitumor activity.
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory properties using models such as carrageenan-induced paw edema in rats. Some derivatives exhibited moderate to potent anti-inflammatory effects compared to standard drugs like diclofenac sodium.
DNA Binding Affinity
Research has shown that many benzothiazole derivatives bind to DNA, which may contribute to their antitumor effects. Compounds can intercalate into DNA or bind within the minor groove, influencing cellular processes such as replication and transcription.
Interaction with Enzymes
Studies indicate that these compounds may inhibit specific enzymes involved in cancer progression or inflammation, further elucidating their potential therapeutic roles.
Q & A
Q. What are the common synthetic routes for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate?
- Methodological Answer : The synthesis typically involves multi-step strategies combining cyclocondensation, nucleophilic substitution, and coupling reactions. Key approaches include:
- Hantzsch Reaction : Reacting α-halocarbonyl compounds (e.g., ethyl chloroacetate) with thiourea or thioamides to form the benzothiazole core .
- Azetidine Ring Formation : Introducing the azetidin-3-yl moiety via ring-closing reactions, such as cyclization of β-amino alcohols or using epoxide intermediates .
- Thioether Linkage : Coupling the benzothiazole-azetidine intermediate with 2-(benzylthio)acetic acid via esterification or Mitsunobu conditions .
Table 1 : Comparison of Synthetic Routes
| Method | Key Reagents | Yield Range | Key Evidence |
|---|---|---|---|
| Hantzsch Reaction | α-Halocarbonyl, Thiourea | 50-70% | |
| Azetidine Cyclization | β-Amino Alcohols, Epoxides | 40-65% | |
| Thioether Coupling | DCC/DMAP, Mitsunobu Reagents | 60-85% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and stereochemistry .
- X-ray Diffraction : Resolves crystallographic ambiguities (e.g., gauche vs. anti conformations in azetidine rings) .
- HPLC/MS : Ensures purity (>95%) and verifies molecular weight .
Example Workflow :
Crude Product : Purify via column chromatography (silica gel, ethyl acetate/hexane).
Characterization : Record H NMR (DMSO-d6) to identify benzylthio (-SCHPh) and azetidine protons.
Validation : Compare experimental IR (e.g., C=O stretch at 1668 cm) with theoretical DFT calculations .
Q. What biological activities are associated with its structural motifs?
- Methodological Answer : The benzothiazole and azetidine moieties are linked to:
- Anticancer Activity : Inhibition of NF-κB and Wnt/β-catenin pathways, as shown in analogous compounds .
- Anti-inflammatory Effects : Downregulation of COX-2 and prostaglandin E2 (PGE2) in cell models .
- Antimicrobial Potential : Thioether groups disrupt bacterial membrane integrity .
Key Evidence : - Ethyl 2-(benzothiazolyl)acetate derivatives reduced amyloid-β-induced oxidative stress in neurons via NF-κB modulation .
- Benzothiazole-thioether hybrids showed IC values of 2–10 µM against PGE2 in rat mesangial cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Key variables include:
- Solvent Choice : Polar aprotic solvents (DMF, CHCl) enhance azetidine ring cyclization .
- Catalysts : Use of BuNHSO in esterification improves coupling efficiency .
- Temperature Control : Reflux (60–80°C) for Hantzsch reactions minimizes side products .
Case Study : Optimizing thioether coupling via Mitsunobu conditions (DIAD, PPh) increased yield from 50% to 82% .
Q. How can structural contradictions (e.g., regiochemistry) be resolved?
- Methodological Answer : Ambiguities arise in:
- Benzothiazole Substituents : X-ray crystallography confirms C2 vs. C6 substitution .
- Azetidine Conformation : DFT calculations (B3LYP/6-31G*) predict gauche geometries, validated by NOESY NMR .
Example : In compound (I), X-ray data showed N–C–C–C dihedral angles of −96.5°–−100.3°, confirming gauche configurations .
Q. How should conflicting biological activity data be analyzed?
- Methodological Answer : Contradictions may stem from:
- Dose-Dependent Effects : Test IC values across 0.1–100 µM ranges to identify biphasic responses .
- Pathway Crosstalk : Use siRNA knockdown (e.g., β-catenin vs. NF-κB) to isolate mechanisms .
- Metabolic Stability : Assess hepatic microsome degradation to rule out false negatives .
Table 2 : Confounding Factors in Bioactivity Studies
| Factor | Resolution Strategy | Evidence |
|---|---|---|
| Off-target effects | Kinase profiling assays | |
| Solubility issues | Use of DMSO/PEG-400 vehicles |
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Model binding to β-catenin (PDB: 1JDH) or COX-2 (PDB: 5KIR) .
- DFT Calculations : B3LYP/6-31G* optimizes geometry and electron density maps for reactivity predictions .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
Q. How does the compound’s reactivity vary under different conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
